2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Overview
Description
2-methyl-1-thia-4-azaspiro[4.5]decan-3-one (MTD) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTD is a heterocyclic compound that contains a spirocyclic ring system and a thione group. This molecule has been synthesized using different methods, and its structure has been confirmed using various analytical techniques.
Scientific Research Applications
Antiviral Activity
2-Methyl-1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and evaluated for their antiviral activity. Specifically, these compounds have shown significant potential against human coronaviruses and influenza viruses. For example, certain derivatives exhibited strong inhibitory effects against the human coronavirus 229E, demonstrating the compound's relevance in antiviral drug development (Apaydın et al., 2019); (Apaydın et al., 2020).
Anticancer Activity
Research has also been conducted on the anticancer properties of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one derivatives. These compounds have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma (Flefel et al., 2017).
Antimicrobial Activity
Compounds based on the 1-thia-4-azaspiro[4.5]decan-3-one structure have been synthesized and tested for their antimicrobial activities. These studies have identified several derivatives with promising antimicrobial properties against a range of bacterial and fungal strains (Al-Ahmadi, 1997); (Patel & Patel, 2015).
Antimycobacterial Activity
The synthesized derivatives of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one have also been evaluated for their potential as antimycobacterial agents. Some of these compounds have demonstrated notable activity, indicating their potential use in the treatment of mycobacterial infections (Srivastava et al., 2005).
Nematicidal Activity
Additionally, certain derivatives of 2-methyl-1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and tested for their nematicidal activity. These compounds have shown effectiveness in controlling nematode pests, providing a potential avenue for agricultural pest management (Srinivas et al., 2008).
properties
IUPAC Name |
2-methyl-1-thia-4-azaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-7-8(11)10-9(12-7)5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIMKVZSSCCBPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(S1)CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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